molecular formula C27H22Cl2N4OS2 B15037581 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15037581
M. Wt: 553.5 g/mol
InChI Key: RXMMBBBCWMUDKF-UHFFFAOYSA-N
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Description

The compound “(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and various substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, pyrazolone derivatives, and various substituted benzylamines. The reactions could involve condensation, cyclization, and substitution steps under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles or electrophiles under conditions like acidic or basic catalysis.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studying its interactions with biological macromolecules like proteins or DNA.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or interact with a receptor to modulate its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}ETHYLIDENE)-3-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

This compound might be unique in its specific combination of functional groups and structural features, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H22Cl2N4OS2

Molecular Weight

553.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[(3,4-dichlorophenyl)methyl]-C-methylcarbonimidoyl]-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C27H22Cl2N4OS2/c1-16-7-10-19(11-8-16)35-15-23-25(17(2)30-14-18-9-12-20(28)21(29)13-18)26(34)33(32-23)27-31-22-5-3-4-6-24(22)36-27/h3-13,32H,14-15H2,1-2H3

InChI Key

RXMMBBBCWMUDKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C(=NCC5=CC(=C(C=C5)Cl)Cl)C

Origin of Product

United States

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